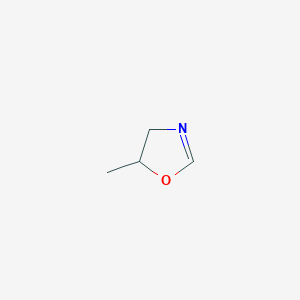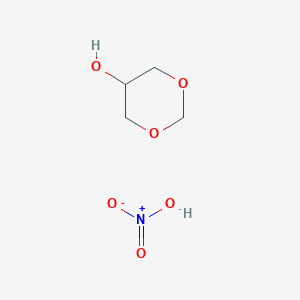
Nitric acid--1,3-dioxan-5-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–1,3-dioxan-5-ol (1/1) is a chemical compound that combines nitric acid with 1,3-dioxan-5-ol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxan-5-ol typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . For the preparation of nitric acid–1,3-dioxan-5-ol (1/1), nitric acid is introduced to the reaction mixture under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of nitric acid–1,3-dioxan-5-ol (1/1) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Nitric acid–1,3-dioxan-5-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The presence of nitric acid allows for oxidation reactions, potentially converting the 1,3-dioxan-5-ol moiety into more oxidized forms.
Substitution: The compound can participate in substitution reactions where functional groups on the 1,3-dioxan-5-ol are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid–1,3-dioxan-5-ol (1/1) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from reactions involving nitric acid–1,3-dioxan-5-ol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives of 1,3-dioxan-5-ol, while substitution reactions can produce a variety of substituted dioxan-5-ol compounds.
Scientific Research Applications
Nitric acid–1,3-dioxan-5-ol (1/1) has several scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme-catalyzed reactions and metabolic pathway analysis.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which nitric acid–1,3-dioxan-5-ol (1/1) exerts its effects involves the interaction of nitric acid with the 1,3-dioxan-5-ol moiety. Nitric acid acts as a strong oxidizing agent, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxan-5-one: A related compound used in similar synthetic applications.
1,3-Dioxolane: Another cyclic acetal with comparable reactivity and applications.
Uniqueness
Nitric acid–1,3-dioxan-5-ol (1/1) is unique due to the presence of nitric acid, which imparts distinct chemical properties and reactivity. This makes it particularly useful in oxidation reactions and as a reagent in organic synthesis.
Properties
CAS No. |
25304-91-0 |
|---|---|
Molecular Formula |
C4H9NO6 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
1,3-dioxan-5-ol;nitric acid |
InChI |
InChI=1S/C4H8O3.HNO3/c5-4-1-6-3-7-2-4;2-1(3)4/h4-5H,1-3H2;(H,2,3,4) |
InChI Key |
NXMWREOQTNSBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



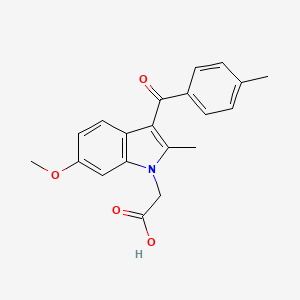
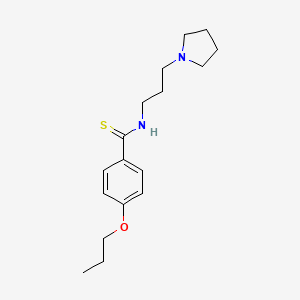

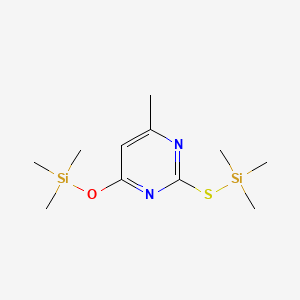
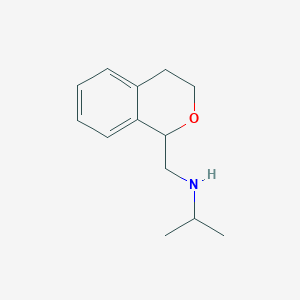


![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
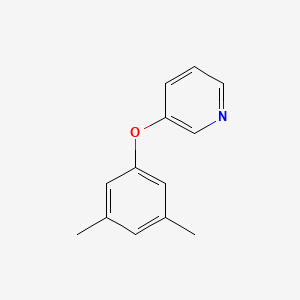
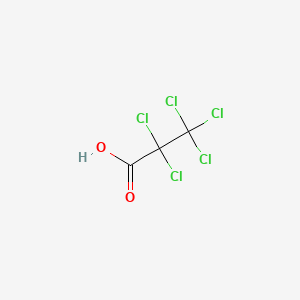
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

